(3aR,4R,5R,6aS)-4-((E)-4-(2-iodo-5-(trifluoromethyl)phenoxy)-3-((tetrahydro-2H-pyran-2-yl)oxy)but-1-en-1-yl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-ol
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Overview
Description
The compound (3aR,4R,5R,6aS)-4-((E)-4-(2-iodo-5-(trifluoromethyl)phenoxy)-3-((tetrahydro-2H-pyran-2-yl)oxy)but-1-en-1-yl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-ol is a complex organic molecule characterized by its unique structural features, including multiple stereocenters and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the cyclopentafuran core, the introduction of the iodo and trifluoromethyl groups, and the attachment of the tetrahydropyran moieties. The synthetic route typically begins with the preparation of the cyclopentafuran core through a series of cyclization reactions. The iodo and trifluoromethyl groups are then introduced via electrophilic aromatic substitution reactions. Finally, the tetrahydropyran groups are attached using etherification reactions under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of scalable purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the butenyl group can be reduced to form a saturated alkyl chain.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include ammonia (NH3) and thiolates (RS-).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alkyl chains.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The iodo and trifluoromethyl groups can enhance the compound’s binding affinity to these targets, while the tetrahydropyran moieties can improve its solubility and stability. The exact pathways involved in its biological effects are still under investigation, but it is believed to modulate key signaling pathways involved in cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
- (3aR,4R,5R,6aS)-4-((E)-4-(2-chloro-5-(trifluoromethyl)phenoxy)-3-((tetrahydro-2H-pyran-2-yl)oxy)but-1-en-1-yl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-ol
- (3aR,4R,5R,6aS)-4-((E)-4-(2-bromo-5-(trifluoromethyl)phenoxy)-3-((tetrahydro-2H-pyran-2-yl)oxy)but-1-en-1-yl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-ol
Uniqueness
The presence of the iodo group in this compound distinguishes it from similar compounds with other halogens, such as chlorine or bromine. The iodo group can significantly influence the compound’s reactivity and biological activity, making it a unique and valuable molecule for research and development.
Properties
Molecular Formula |
C28H36F3IO7 |
---|---|
Molecular Weight |
668.5 g/mol |
IUPAC Name |
(3aR,4R,5R,6aS)-4-[(E)-4-[2-iodo-5-(trifluoromethyl)phenoxy]-3-(oxan-2-yloxy)but-1-enyl]-5-(oxan-2-yloxy)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-ol |
InChI |
InChI=1S/C28H36F3IO7/c29-28(30,31)17-7-10-21(32)24(13-17)36-16-18(37-26-5-1-3-11-34-26)8-9-19-20-14-25(33)38-23(20)15-22(19)39-27-6-2-4-12-35-27/h7-10,13,18-20,22-23,25-27,33H,1-6,11-12,14-16H2/b9-8+/t18?,19-,20-,22-,23+,25?,26?,27?/m1/s1 |
InChI Key |
WWJBDYLZDSYWFR-CEKUZXDCSA-N |
Isomeric SMILES |
C1CCOC(C1)O[C@@H]2C[C@H]3[C@@H]([C@H]2/C=C/C(COC4=C(C=CC(=C4)C(F)(F)F)I)OC5CCCCO5)CC(O3)O |
Canonical SMILES |
C1CCOC(C1)OC2CC3C(C2C=CC(COC4=C(C=CC(=C4)C(F)(F)F)I)OC5CCCCO5)CC(O3)O |
Origin of Product |
United States |
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